molecular formula C16H18N4O B12801167 2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 133627-27-7

2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B12801167
CAS No.: 133627-27-7
M. Wt: 282.34 g/mol
InChI Key: BEDHGLWDRNTRSG-UHFFFAOYSA-N
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Description

This compound is a nitrogen-rich tricyclic system featuring a fused heterocyclic core with four nitrogen atoms (tetraza) and a ketone group. Its structure includes a bicyclo[9.4.0] framework with additional bridging atoms, resulting in a rigid, puckered conformation. Key substituents—ethyl at position 2 and methyl groups at positions 5, 6, and 9—modulate steric and electronic properties. Crystallographic studies of related compounds (e.g., brominated analogs) suggest that such systems adopt non-planar conformations due to ring puckering, influenced by substituent placement and hydrogen-bonding networks .

Properties

CAS No.

133627-27-7

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C16H18N4O/c1-5-20-14-12(7-6-8-17-14)16(21)19(4)13-9-10(2)11(3)18-15(13)20/h6-9H,5H2,1-4H3

InChI Key

BEDHGLWDRNTRSG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)C(=O)N(C3=C1N=C(C(=C3)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one typically involves multiple steps, including the formation of the core tricyclic structure and subsequent functionalization. Common synthetic routes may involve cyclization reactions, followed by the introduction of ethyl and methyl groups through alkylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle the complex multi-step synthesis required for this compound. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related tricyclic systems:

Compound Name Key Structural Features Heteroatoms Substituents Inferred Properties References
2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one Tetraza core, ketone at C10, ethyl and methyl substituents 4N 2-ethyl; 5,6,9-trimethyl Moderate polarity; potential for hydrogen bonding via ketone
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) Thia-aza hybrid core, methoxyphenyl substituent 1N, 2S 4-methoxyphenyl Increased lipophilicity due to aromatic substituent; sulfur may reduce H-bond capacity
3,15-Dimethoxy-10-methyltricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,9,12,14-heptaen-8-one Methoxy groups at C3/C15, methyl at C10 None 3,15-dimethoxy; 10-methyl Higher solubility in polar solvents due to methoxy groups
5,6,14,14-Tetramethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one Bulky isopropylphenyl substituent, diaza core 2N 4-isopropylphenyl; tetramethyl High lipophilicity; steric hindrance may limit molecular interactions
13-bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one Bromine at C13, tetraza core 4N 13-bromo; 2-ethyl; 9-methyl Increased molecular weight; bromine enhances electrophilicity at C13

Key Observations:

Heteroatom Influence: The target compound’s tetraza core (4N) distinguishes it from sulfur-containing analogs (e.g., ’s 3,7-dithia-5-aza system), which may exhibit reduced hydrogen-bonding capacity but increased rigidity due to S–S interactions .

Substituent Effects :

  • Methoxy groups () enhance solubility in polar solvents, whereas isopropylphenyl () and ethyl/methyl substituents favor lipophilicity .
  • The target compound’s 2-ethyl group may increase steric bulk compared to smaller substituents (e.g., methyl in ), affecting molecular packing in crystalline states .

Conformational Analysis :

  • Ring puckering (Cremer-Pople parameters) likely varies across these compounds. For example, sulfur-containing systems () may adopt distinct puckering modes due to S–S bond constraints, whereas nitrogen-rich cores (target compound) prioritize planar amide resonance .

Hydrogen-Bonding Networks: The ketone in the target compound and ’s derivative enables hydrogen bonding, critical for crystal engineering (e.g., Etter’s graph-set analysis). In contrast, non-ketone systems () rely on weaker van der Waals interactions .

Biological Activity

Chemical Structure and Properties

The compound's intricate structure includes multiple methyl groups and a tetrazatricyclo framework. Its molecular formula is C18H24N4C_{18}H_{24}N_4, and it exhibits notable physicochemical properties that influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, a study on related tetrazole derivatives demonstrated their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary studies suggest potential anticancer properties of tetrazatricyclo compounds. A notable case study involved the evaluation of derivatives in inhibiting cancer cell proliferation in vitro. The results indicated that these compounds could induce apoptosis in cancer cells by activating specific pathways related to cell death .

Neuroprotective Effects

Neuroprotective properties have also been attributed to similar heterocyclic compounds. For example, a related study reported that certain tetrazole derivatives could protect neuronal cells from oxidative stress-induced damage . This suggests that 2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one may possess similar neuroprotective effects.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell TypeReference
Tetrazole Derivative AAntimicrobialStaphylococcus aureus
Tetrazole Derivative BAnticancerCancer Cell Lines
Tetrazole Derivative CNeuroprotectiveNeuronal Cells

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various synthesized tetrazole derivatives, researchers found that certain modifications to the molecular structure enhanced antimicrobial activity against gram-positive bacteria. The compound's ability to disrupt bacterial cell membranes was a key mechanism identified in this research.

Case Study 2: Apoptosis Induction in Cancer Cells

Another study focused on the anticancer potential of structurally similar compounds. Researchers treated human cancer cell lines with varying concentrations of the compound and observed significant reductions in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis, indicating the compound's potential as an anticancer agent.

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